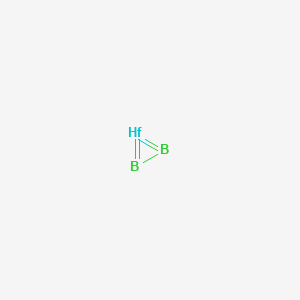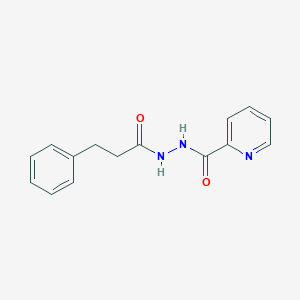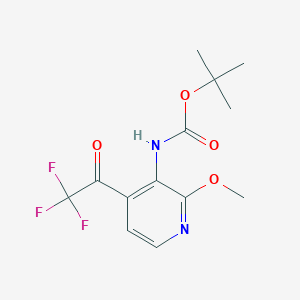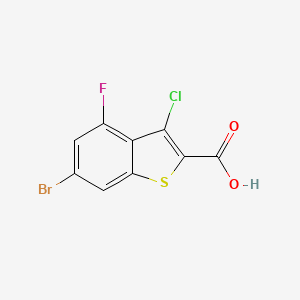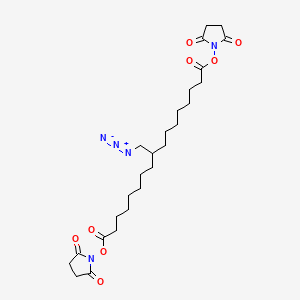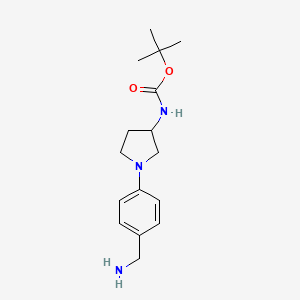
tert-Butyl (1-(4-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-(4-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate: is an organic compound with the molecular formula C12H18N2O2. It is a white crystalline solid at room temperature and is commonly used in organic synthesis and medicinal chemistry. The compound is known for its stability and solubility in organic solvents such as chloroform and dimethylformamide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate typically involves a multi-step process:
Formation of the Aminomethyl Intermediate: The starting material, aniline, reacts with formaldehyde to form the aminomethyl intermediate.
Carbamate Formation: The aminomethyl intermediate is then reacted with tert-butyl chloroformate to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, it is used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers .
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-(4-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved typically include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the pyrrolidine ring, making it less complex and with different reactivity.
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring, leading to different steric and electronic properties.
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate: Contains additional functional groups, making it more versatile in synthetic applications .
Propiedades
Fórmula molecular |
C16H25N3O2 |
|---|---|
Peso molecular |
291.39 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[4-(aminomethyl)phenyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)14-6-4-12(10-17)5-7-14/h4-7,13H,8-11,17H2,1-3H3,(H,18,20) |
Clave InChI |
QQSIMCRQAPSTTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


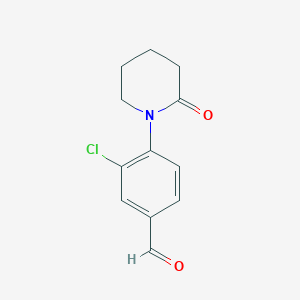
![7-(4-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12447239.png)
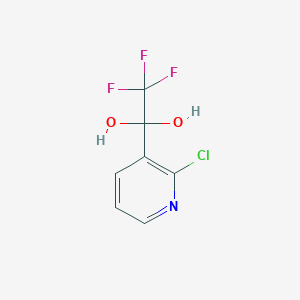
![2-(4-{3-[4-(butan-2-yl)phenoxy]propoxy}-3-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447253.png)
![methyl 2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12447257.png)
![4'-(1,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ylideneaminooxymethyl)-biphenyl-2-carbonitrile](/img/structure/B12447260.png)
![tetrasodium bis(2-{[4-(2-{2-amino-4-oxo-1H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate) pentahydrate](/img/structure/B12447262.png)
